![molecular formula C15H13ClN2O3S B5739478 N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5739478.png)
N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide, also known as CMF-019, is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential therapeutic applications in various diseases and disorders.
Mechanism of Action
The mechanism of action of N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide involves the inhibition of various enzymes and signaling pathways that are involved in inflammation and cancer growth. N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. Additionally, N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been shown to inhibit the activity of STAT3, a signaling pathway that is involved in cancer growth and inflammation.
Biochemical and Physiological Effects:
N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been shown to induce apoptosis in cancer cells, leading to their death. Moreover, N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been shown to reduce the migration and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields with high purity. Additionally, N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been shown to have low toxicity, making it a safe compound for in vitro and in vivo experiments. However, one limitation of N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide is that it has poor solubility in water, which can affect its bioavailability.
Future Directions
There are several future directions for research on N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide. One potential area of research is the development of new analogs of N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide with improved properties, such as solubility and potency. Another area of research is the investigation of the synergistic effects of N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide with other drugs and compounds. Moreover, further studies are needed to investigate the potential therapeutic applications of N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide in other diseases and disorders.
Synthesis Methods
The synthesis of N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide involves the reaction of 3-chloro-4-methoxyaniline with carbon disulfide, followed by the reaction with 2-furylacrylic acid. The resulting product is then treated with thionyl chloride to obtain the final product, N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide. The synthesis method has been optimized to produce high yields of the compound with high purity.
Scientific Research Applications
N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. Studies have also shown that N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide can inhibit the growth of cancer cells and induce apoptosis. Moreover, N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been shown to have potential in treating autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
(E)-N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S/c1-20-13-6-4-10(9-12(13)16)17-15(22)18-14(19)7-5-11-3-2-8-21-11/h2-9H,1H3,(H2,17,18,19,22)/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCICFVJUOWZNK-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CO2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CO2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.